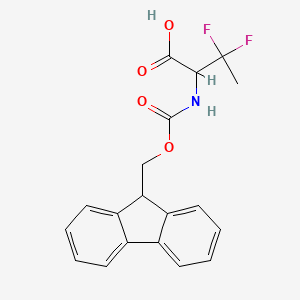

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

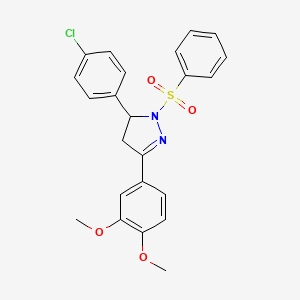

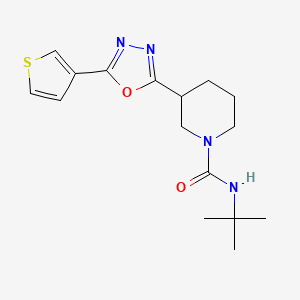

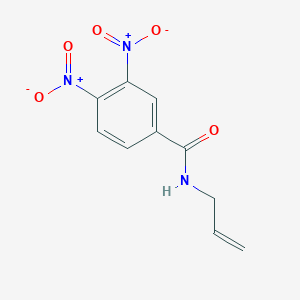

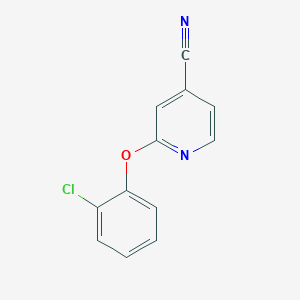

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of this compound can be represented by the empirical formula C21H23NO4 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 353.41 g/mol . The compound’s empirical formula is C21H23NO4 .Applications De Recherche Scientifique

Protection and Deprotection in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized to protect hydroxy-groups during the synthesis of peptides and oligonucleotides. It offers compatibility with a variety of acid- and base-labile protecting groups, allowing for selective removal without disturbing other sensitive functionalities. For example, Gioeli and Chattopadhyaya (1982) demonstrated the Fmoc group's effectiveness in protecting hydroxy-groups in conjunction with the synthesis of an octathymidylic acid fragment, highlighting its convenience and efficiency in organic synthesis (C. Gioeli, J. Chattopadhyaya, 1982).

Novel Synthesis Applications

A notable application of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, a compound closely related to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid, is its high-yield synthesis from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), as reported by Le and Goodnow (2004). This showcases the versatility of Fmoc chemistry in facilitating the synthesis of complex molecules (K. Le, R. Goodnow, 2004).

Fluorescence Probes Development

Another fascinating application lies in the development of novel fluorescence probes for detecting reactive oxygen species (ROS), as studied by Setsukinai et al. (2003). They synthesized 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its amino derivative as tools for selectively detecting highly reactive oxygen species, demonstrating the role of fluorenylmethoxycarbonyl derivatives in advancing biochemical and medical research (Ken-ichi Setsukinai et al., 2003).

Environmental and Biological Applications

Moreover, the degradation of perfluorocarboxylic acids (PFCAs) and the study of their environmental persistence and bioaccumulation potential have been linked to fluorenylmethoxycarbonyl chemistry. For instance, the electrochemical mineralization of PFCAs using modified electrodes represents a critical application in treating environmental contaminants (J. Niu et al., 2012).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of valine , an essential amino acid. Amino acids and their derivatives are known to influence various biological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2NO4/c1-19(20,21)16(17(23)24)22-18(25)26-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQGOAXGLIUBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-7-iodo-pyrazolo[1,5-a]pyridine](/img/structure/B2970312.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2970322.png)

![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)